- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302

Cas no 96203-70-2 (Pancratistatin)

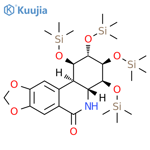

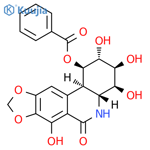

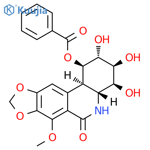

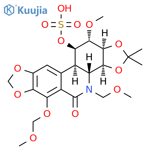

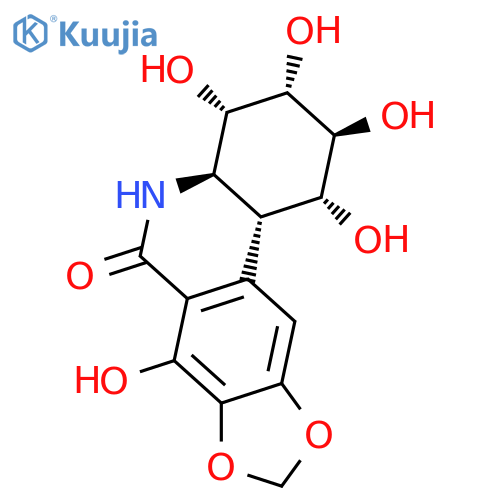

Pancratistatin structure

Produktname:Pancratistatin

Pancratistatin Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Pancratistatin

- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

- Pancuronium Bromide

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)

- (+)-Pancratistatin

- NSC 349156

- Pancratistatine

- NSC-349156

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-

- NCI60_003105

- Q7130395

- 96203-70-2

- CHEBI:7906

- SMP1_000217

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- DTXSID501315881

- 4GUM4B7K5B

- NSC349156

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one

- UNII-4GUM4B7K5B

- MLS002701837

- VREZDOWOLGNDPW-ALTGWBOUSA-N

- B844009K070

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- NS00126096

- CHEMBL419335

- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-

- SCHEMBL93612

- C08535

- HY-102010

- CS-0022453

- SMR001565430

- GLXC-02877

- DA-56579

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine

-

- Inchi: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1

- InChI-Schlüssel: VREZDOWOLGNDPW-ALTGWBOUSA-N

- Lächelt: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O

Berechnete Eigenschaften

- Genaue Masse: 325.08

- Monoisotopenmasse: 325.08

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 6

- Anzahl der Akzeptoren für Wasserstoffbindungen: 8

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 0

- Komplexität: 503

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 6

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -1.6

- Topologische Polaroberfläche: 149A^2

Experimentelle Eigenschaften

- Dichte: 1.824

- Siedepunkt: 661.426°C at 760 mmHg

- Flammpunkt: 353.818°C

- Brechungsindex: 1.752

- PSA: 148.71000

- LogP: -1.89750

Pancratistatin Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | P173600-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$ 804.00 | 2023-09-06 | ||

| TRC | P173600-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$ 1384.00 | 2023-09-06 | ||

| TRC | P173600-.5mg |

Pancratistatin |

96203-70-2 | 5mg |

$178.00 | 2023-05-17 | ||

| MedChemExpress | HY-102010-1mg |

Pancratistatin |

96203-70-2 | 1mg |

¥7000 | 2024-07-20 | ||

| TRC | P173600-0.5mg |

Pancratistatin |

96203-70-2 | 0.5mg |

$ 145.00 | 2022-06-03 | ||

| A2B Chem LLC | AY10075-2mg |

Pancratistatin |

96203-70-2 | ≥98% | 2mg |

$1177.00 | 2024-07-18 | |

| A2B Chem LLC | AY10075-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$1366.00 | 2023-12-29 | ||

| A2B Chem LLC | AY10075-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$844.00 | 2023-12-29 |

Pancratistatin Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Dowex 50W-X8

1.2 Reagents: Dowex 50W-X8

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

Referenz

- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referenz

- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay, Journal of Organic Chemistry, 2001, 66(8), 2583-2587

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C; 25 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

Referenz

- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene, Journal of the American Chemical Society, 2019, 141(1), 657-670

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 2 h, rt

Referenz

- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

Referenz

- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene, Organic Letters, 2017, 19(11), 2985-2988

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate

Referenz

- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems, Journal of the American Chemical Society, 1995, 117(12), 3643-4

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Acetic acid ; neutralized

1.2 Reagents: Acetic acid ; neutralized

Referenz

- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin, Journal of Organic Chemistry, 2012, 77(24), 11377-11382

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Referenz

- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene, Journal of the American Chemical Society, 2017, 139(44), 15656-15659

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Lithium iodide Solvents: Dimethylformamide

Referenz

- Asymmetric Total Synthesis of (+)-Pancratistatin, Journal of the American Chemical Society, 1995, 117(40), 10143-4

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referenz

- Synthesis of pancratistatin, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

Referenz

- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block, Tetrahedron Letters, 2006, 47(22), 3707-3710

Pancratistatin Raw materials

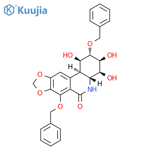

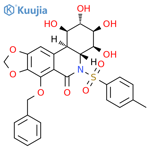

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

Pancratistatin Preparation Products

Pancratistatin Verwandte Literatur

-

Olaia Nieto-García,Hugo Lago-Santomé,Fernando Cagide-Fagín,Juan Carlos Ortiz-Lara,Ricardo Alonso Org. Biomol. Chem. 2012 10 825

-

Olaia Nieto-García,Ricardo Alonso Org. Biomol. Chem. 2013 11 515

-

Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462

-

Juan Carlos Ortiz,Lidia Ozores,Fernando Cagide-Fagín,Ricardo Alonso Chem. Commun. 2006 4239

-

5. Isolation and structure of pancratistatinGeorge R. Pettit,Venkatswamy Gaddamidi,Gordon M. Cragg,Delbert L. Herald,Yoneo Sagawa J. Chem. Soc. Chem. Commun. 1984 1693

96203-70-2 (Pancratistatin) Verwandte Produkte

- 2228774-71-6(2-(2,5-difluoro-4-methylphenyl)ethane-1-thiol)

- 2227198-56-1(tert-butyl (7R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate)

- 1049177-64-1(3-(benzenesulfonyl)-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide)

- 1260678-35-0(2,6-Dimethyl-3-hydroxybenzonitrile)

- 647857-74-7(O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate)

- 247254-47-3(Benzenemethanamine,3-bromo-4-methoxy-)

- 2171772-33-9(10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro4.5decane-2,2-dione)

- 2459946-24-6(Pentanamide, 5,5,5-trifluoro-2-[[(1S)-1-phenylethyl]amino]-, hydrochloride (1:1), (2S)-)

- 115271-60-8(3-3-(dimethylamino)propyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 13560-90-2(Fireshield C3)

Empfohlene Lieferanten

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

pengshengyue

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge